molecular formula C6H11NS B1599572 n-(Butylthio)acetonitrile CAS No. 71037-08-6

n-(Butylthio)acetonitrile

Cat. No.: B1599572
CAS No.: 71037-08-6
M. Wt: 129.23 g/mol
InChI Key: LRMUBLYDYGZCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Butylthio)acetonitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a butylthio group attached to an acetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-(Butylthio)acetonitrile can be synthesized through the reaction of butylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: n-(Butylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(Butylthio)acetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n-(Butylthio)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrile group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the butylthio group can interact with hydrophobic pockets within proteins, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: n-(Butylthio)acetonitrile is unique due to the combination of the butylthio and nitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-butylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUBLYDYGZCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428804
Record name n-(Butylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71037-08-6
Record name n-(Butylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(Butylthio)acetonitrile
Reactant of Route 2
Reactant of Route 2
n-(Butylthio)acetonitrile
Reactant of Route 3
Reactant of Route 3
n-(Butylthio)acetonitrile
Reactant of Route 4
Reactant of Route 4
n-(Butylthio)acetonitrile
Reactant of Route 5
Reactant of Route 5
n-(Butylthio)acetonitrile
Reactant of Route 6
Reactant of Route 6
n-(Butylthio)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.